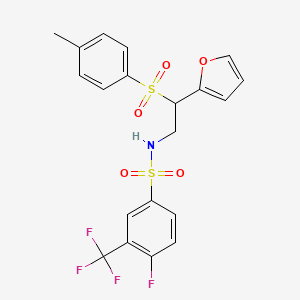

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-3-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as FTY720, is a synthetic compound that has been widely studied for its potential therapeutic applications. FTY720 was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Fluorine's Role in Cyclization Reactions

Fluorine atoms play a critical role in enabling disfavored cyclization reactions, such as 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes, by facilitating intramolecular nucleophilic substitution reactions. This leads to the synthesis of fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes, demonstrating the influence of vinylic fluorines in these processes (Ichikawa et al., 2002).

Synthesis of N-Substituted Phenyl Benzenesulfonylureas

The compound serves as a precursor in the synthesis of novel N-substituted phenyl benzenesulfonylureas, highlighting its utility in creating a variety of chemical structures with potential applications in medicinal chemistry and other fields (Gegen Ta-n, 2015).

Development of Zinc(II) Specific Fluorophores

In the field of biochemical research, particularly in studying intracellular zinc levels, derivatives of the compound have been used to develop fluorophores for Zinc(II) detection. This underscores its importance in creating sensitive and selective probes for biological applications (Kimber et al., 2001).

Asymmetric Fluorocyclizations of Alkenes

The compound's structural features are leveraged in asymmetric fluorocyclizations, a critical reaction in organic synthesis for generating cyclic fluorinated molecules. These molecules have wide applications in pharmaceuticals, agrochemicals, and materials science, illustrating the compound's role in innovative synthetic strategies (Wolstenhulme & Gouverneur, 2014).

N-F Fluorinating Agents Development

The structure of the compound contributes to the development of N-F fluorinating agents, used across various research domains to introduce fluorine atoms into organic molecules, thereby altering their chemical and physical properties for desired applications (Umemoto et al., 2021).

properties

IUPAC Name |

4-fluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F4NO5S2/c1-13-4-6-14(7-5-13)31(26,27)19(18-3-2-10-30-18)12-25-32(28,29)15-8-9-17(21)16(11-15)20(22,23)24/h2-11,19,25H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEYRFXTWIRVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F4NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

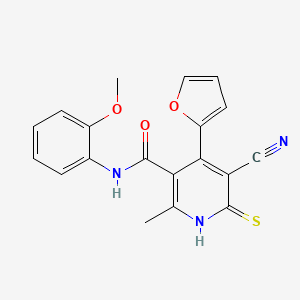

![2-(4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2732835.png)

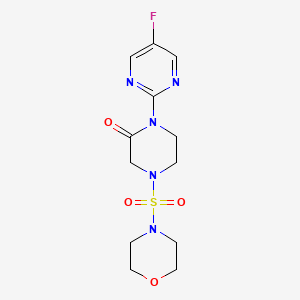

![(4-Methylsulfanylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2732837.png)

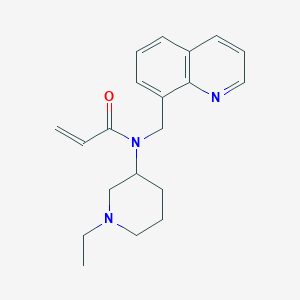

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2732844.png)

![1-[(4-Chlorophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2732845.png)

![N-[1-(1-Adamantyl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide](/img/structure/B2732848.png)

![7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2732849.png)

![8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2732850.png)

![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2732853.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide](/img/structure/B2732854.png)

![N-methyl-2-(methylsulfanyl)-N-[(1,2,4-oxadiazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2732855.png)

![8-(2-(2,6-dimethylmorpholino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732857.png)